molecular formula C10H18O B14502624 3-tert-Butylcyclohex-2-en-1-ol CAS No. 64207-29-0

3-tert-Butylcyclohex-2-en-1-ol

Cat. No.: B14502624
CAS No.: 64207-29-0
M. Wt: 154.25 g/mol
InChI Key: CKANZYUEHLTHHE-UHFFFAOYSA-N
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Description

3-tert-Butylcyclohex-2-en-1-ol is an organic compound with the molecular formula C10H18O It is a tertiary alcohol with a cyclohexene ring substituted with a tert-butyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butylcyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with tert-butylmagnesium chloride (a Grignard reagent) to form the corresponding alcohol. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-tert-Butylcyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving tertiary alcohols.

    Medicine: Research on this compound includes its potential use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-tert-Butylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butylcyclohex-2-en-1-ol is unique due to the presence of both a tert-butyl group and a hydroxyl group on a cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

64207-29-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-tert-butylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h7,9,11H,4-6H2,1-3H3

InChI Key

CKANZYUEHLTHHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(CCC1)O

Origin of Product

United States

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